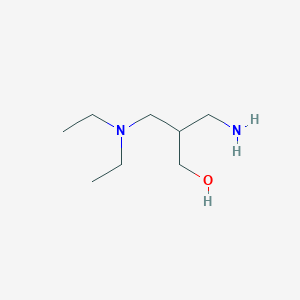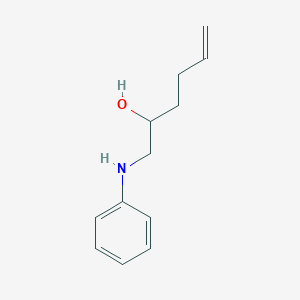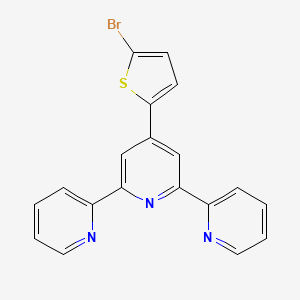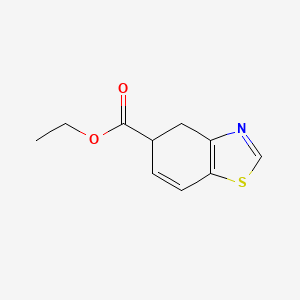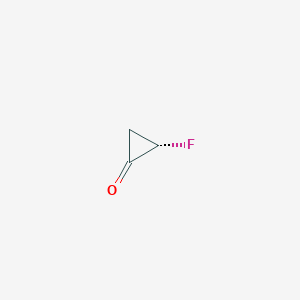
(2S)-2-Fluorocyclopropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Fluorocyclopropan-1-one is an organic compound characterized by a cyclopropane ring substituted with a fluorine atom and a ketone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Fluorocyclopropan-1-one typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a fluorinated diazo compound with an alkene under the influence of a transition metal catalyst. The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions and decomposition of the diazo compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
(2S)-2-Fluorocyclopropan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or esters.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often requiring a base to facilitate the reaction.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
科学研究应用
(2S)-2-Fluorocyclopropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of (2S)-2-Fluorocyclopropan-1-one involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the cyclopropane ring can induce strain in target molecules, affecting their reactivity. The ketone group can act as an electrophile, facilitating nucleophilic attack and subsequent chemical transformations.
相似化合物的比较
Similar Compounds
(2S)-2-Fluorocyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a ketone.
(1R,2S)-2-Fluorocyclopropanamine: Contains an amine group instead of a ketone.
(2S,4S)-4-Fluorocyclopropan-1-ol: Contains an alcohol group instead of a ketone.
Uniqueness
(2S)-2-Fluorocyclopropan-1-one is unique due to the presence of both a fluorine atom and a ketone group on a strained cyclopropane ring. This combination of functional groups and ring strain imparts distinct reactivity and potential for diverse applications in research and industry.
属性
CAS 编号 |
496916-09-7 |
|---|---|
分子式 |
C3H3FO |
分子量 |
74.05 g/mol |
IUPAC 名称 |
(2S)-2-fluorocyclopropan-1-one |
InChI |
InChI=1S/C3H3FO/c4-2-1-3(2)5/h2H,1H2/t2-/m0/s1 |
InChI 键 |
VXUYNRQBKFFRKO-REOHCLBHSA-N |
手性 SMILES |
C1[C@@H](C1=O)F |
规范 SMILES |
C1C(C1=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


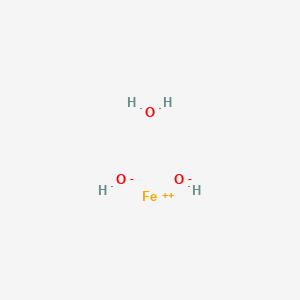
![Methanone, [(2S,3S,4S)-1,4-dimethyl-3-phenyl-2-azetidinyl]phenyl-](/img/structure/B14245604.png)
![Methyl 2-{[(tert-butoxycarbonyl)amino]oxy}propanoate](/img/structure/B14245611.png)
![Phenol, 3-[2-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14245619.png)
![2-(Benzyloxy)-6-[2-(benzyloxy)ethoxy]naphthalene](/img/structure/B14245625.png)
![Benzenesulfonamide, N-[2-azido-1-(4-methylphenyl)ethyl]-4-methyl-](/img/structure/B14245637.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester](/img/structure/B14245641.png)
